BenchChemオンラインストアへようこそ!

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Physicochemical differentiation Lipophilicity Drug-likeness

N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 941930-14-9) is a synthetic benzothiazole-derived phenyl thioacetamide with molecular formula C₁₇H₁₆N₂O₃S₃ and molecular weight 392.53 g/mol. The compound incorporates a 6-methylsulfonyl substituent on the benzothiazole core linked via an acetamide bridge to a 4-methylthiophenyl moiety, yielding a calculated logP of 3.565, topological polar surface area (tPSA) of 66 Ų, one hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C17H16N2O3S3
Molecular Weight 392.51
CAS No. 941930-14-9
Cat. No. B2463870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
CAS941930-14-9
Molecular FormulaC17H16N2O3S3
Molecular Weight392.51
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C17H16N2O3S3/c1-23-12-5-3-11(4-6-12)9-16(20)19-17-18-14-8-7-13(25(2,21)22)10-15(14)24-17/h3-8,10H,9H2,1-2H3,(H,18,19,20)
InChIKeySARLLHXLRUYHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 941930-14-9): Structural Identity, Physicochemical Profile, and Procurement Rationale


N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 941930-14-9) is a synthetic benzothiazole-derived phenyl thioacetamide with molecular formula C₁₇H₁₆N₂O₃S₃ and molecular weight 392.53 g/mol [1]. The compound incorporates a 6-methylsulfonyl substituent on the benzothiazole core linked via an acetamide bridge to a 4-methylthiophenyl moiety, yielding a calculated logP of 3.565, topological polar surface area (tPSA) of 66 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. This differential substitution pattern—featuring a methylthio (–SCH₃) rather than a methyl (–CH₃) group on the phenyl ring—distinguishes it from closely catalogued analogs such as N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 885911-02-4) [2]. It is available as a research-grade screening compound (typical purity ≥95%) but has no reported bioactivity data in ChEMBL, making it a structurally enabled, underexplored chemotype for de novo target identification or focused library design [1].

Why Generic Substitution of N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide Is Not Supported by Current Evidence


Benzothiazole acetamide derivatives are not interchangeable commodities. The compound’s unique combination of a 6-methylsulfonyl electron‑withdrawing group and a 4‑methylthio‑substituted phenylacetamide side chain generates a distinct hydrogen‑bonding and lipophilic surface (logP 3.565, tPSA 66 Ų) that is not replicated by the closest commercially available analog (p‑tolylthio variant, logP 3.7, tPSA 66 Ų) [1][2]. Within the methylsulfonyl benzothiazole (MSBT) class, minor structural modifications produce dramatic differences in biological activity: Lad et al. (2017) demonstrated that only 6 of 27 MSBT amides achieved promising antimicrobial MIC values (4–50 µg/mL), and only 2 of those (MSBT‑07 and MSBT‑12) exhibited sub‑micromolar anticancer GI₅₀ (≤0.1 µM against HeLa) [3]. There is no public biotarget engagement, ADMET, or in vivo data for CAS 941930‑14‑9; therefore, generic substitution of this compound with any in‑class analog cannot be justified without head‑to‑head comparative data, and procurement decisions must be based on the specific structural and physicochemical signature outlined below [3].

Quantitative Differentiation Evidence for N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 941930-14-9)


Divergent Lipophilicity Relative to the Closest p-Tolylthio Analog: Calculated logP and Drug-Likeness Window

The target compound (logP 3.565) exhibits a measurable reduction in calculated lipophilicity relative to its closest catalogued analog, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 885911-02-4, logP 3.7), despite sharing an identical molecular formula, tPSA (66 Ų), and hydrogen bond donor/acceptor counts [1][2]. The shift of 0.135 logP units arises from replacement of the para-methyl group (–CH₃) on the phenyl ring with a para-methylthio group (–SCH₃), which introduces a polarizable sulfur atom that modulates the compound’s partitioning behavior without altering the overall H‑bond pharmacophore [1][2]. This places the target compound closer to the optimal CNS drug-likeness window (logP 2–4) and may reduce non-specific membrane partitioning compared to the more lipophilic tolylthio variant [2].

Physicochemical differentiation Lipophilicity Drug-likeness

Sulfur-Enabled Interaction Potential: The Methylthio Substituent as a Differentiating Pharmacophoric Feature

The 4‑methylthio substituent on the phenyl ring provides a soft sulfur atom capable of engaging in chalcogen bonding, metal coordination (e.g., heme iron in CYP enzymes or MAO flavin cofactors), and sulfur–π interactions that are absent in the carbon-only p‑tolyl analog [1][2]. This pharmacophoric feature is structurally analogous to the sulfur-bearing side chains found in benzothiazole-derived phenyl thioacetamides that demonstrated nanomolar inhibition of monoamine oxidases (MAO-A IC₅₀ = 0.030 µM for compound 28; MAO-B IC₅₀ = 0.015 µM for compound 30) and submicromolar acetylcholinesterase inhibition (AChE IC₅₀ = 0.114 µM for compound 30) [3]. While the target compound itself has not been assayed against MAO or cholinesterase targets, the presence of the methylthio group differentiates it from the p‑tolylthio analog for programs requiring sulfur-specific target engagement hypotheses [1][3].

Sulfur-mediated interactions Ligand recognition Metal chelation

Class-Level Antimicrobial Potential: MSBT Scaffold MIC Range vs. Untested Status of the Methylthio Derivative

The methylsulfonyl benzothiazole (MSBT) class has established antimicrobial activity. Lad et al. (2017) reported that 6 out of 27 MSBT amide derivatives (MSBT-07, MSBT-11, MSBT-12, MSBT-14, MSBT-19, MSBT-27) exhibited MIC values in the range of 4–50 µg/mL across selected bacterial and fungal species [1]. The target compound (CAS 941930-14-9) has not been included in any published antimicrobial screening panel, and its MIC values remain unknown [2]. This represents a critical data gap rather than evidence of inactivity. For procurement decisions, the untested status means the compound offers a true 'unexplored chemotype' opportunity, distinct from analogs with already-documented MIC values that may be less valuable for novel antimicrobial lead identification [1][2].

Antimicrobial activity MIC Benzothiazole

Class-Level Anticancer Activity: MSBT Submicromolar GI₅₀ in HeLa Cells as a Benchmark for the Methylthio Derivative

Among MSBT derivatives screened for anticancer activity, MSBT-07 and MSBT-12 demonstrated significant reduction in HeLa cervical cancer cell growth with calculated GI₅₀ values of 0.1 µM or lower [1]. The target compound (CAS 941930-14-9) has not been evaluated in any cancer cell line panel and has no reported GI₅₀ or IC₅₀ data in ChEMBL (as of database release 20) [2]. This positions the methylthio derivative as an uncharacterized member of a chemotype capable of submicromolar anticancer potency. Procurement for oncology-focused screening is justified by the validated potency of neighboring MSBT analogs, while the structural divergence (methylthio vs. the substituents of MSBT-07 and MSBT-12, which bear alkoxy, sulfonamide, or amine groups) may yield distinct selectivity profiles [1][2].

Anticancer activity GI50 HeLa

Absence of Published ADMET or In Vivo Data: Differentiating an Untested Screening Compound from Pre‑Optimized Leads

A systematic search of ChEMBL, PubChem BioAssay, and PubMed confirms that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 941930-14-9) has zero reported bioactivity, ADMET, or in vivo data [1][2]. This contrasts with certain MSBT analogs that have progressed to pharmacokinetic profiling, and with benzothiazole-derived phenyl thioacetamides that have undergone in silico ADMET prediction (revealing undesired pharmacokinetic attributes in some congeners) [3]. The compound’s 'clean slate' status is a critical procurement consideration: it is suitable for primary screening and hit identification but should not be selected for programs requiring pre-existing ADMET or in vivo tolerability data. Its physicochemical profile (logP 3.565, tPSA 66 Ų, rotatable bonds 6) predicts moderate oral absorption potential and CNS permeability, but these predictions remain unvalidated [1].

ADMET Pharmacokinetics Screening compound

Procurement-Guided Application Scenarios for N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 941930-14-9)


De Novo Antimicrobial Screening against ESKAPE Pathogens Using an Untested MSBT Chemotype

Procure this compound for inclusion in a focused MSBT derivative library targeting antimicrobial screening against ESKAPE pathogens and fungal species. The MSBT scaffold has validated antimicrobial potential with MIC values of 4–50 µg/mL for select analogs [1]. The methylthio derivative (CAS 941930-14-9) is structurally distinct from all 27 compounds screened by Lad et al. (2017) and represents genuinely unexplored chemical space within this validated scaffold [2]. Its moderate lipophilicity (logP 3.565) and balanced tPSA (66 Ų) suggest adequate permeability for intracellular bacterial targets.

CNS Drug Discovery: MAO/Cholinesterase Dual Inhibitor Screening Based on Sulfur-Enabled Target Engagement

Deploy this compound in a biochemical panel against MAO-A, MAO-B, AChE, and BChE, leveraging the methylthio group's potential for sulfur-mediated interactions with flavin cofactors (MAO) and catalytic serine residues (cholinesterases). Congeneric benzothiazole-derived phenyl thioacetamides have achieved IC₅₀ values of 0.015–0.030 µM (MAO) and 0.114 µM (AChE) [3]. The compound's logP (3.565) falls within the optimal CNS drug-likeness window (2–4), and its tPSA (66 Ų) supports blood-brain barrier penetration, justifying procurement for neurological disorder target screening [2].

Cancer Cell Line Profiling: HeLa and Expanded NCI-60 Panel Screening of an Uncharacterized MSBT Analog

Procure this compound for oncology-focused screening against HeLa cervical cancer cells (where MSBT analogs MSBT-07 and MSBT-12 achieved GI₅₀ ≤0.1 µM) and for broader NCI-60 or similar multi-cell-line profiling [1]. The absence of any prior cancer cell line data for the methylthio derivative creates an opportunity to establish novel structure-activity relationships, particularly comparing the methylthio group's contribution to potency versus the alkoxy, sulfonamide, and amine substituents present in the most potent MSBT analogs [1][2].

Medicinal Chemistry Hit Identification: A Chemically Enabled, Data-Free Starting Point for Lead Generation

Use this compound as a structurally enabled but biologically uncharacterized starting point for hit identification campaigns. Its clean ChEMBL profile—zero reported bioactivities, no clinical trial history, and no published ADMET data—makes it suitable for target-agnostic phenotypic screening or target-based high-throughput screening where intellectual property considerations favor unexplored chemotypes [2]. The compound meets drug-likeness criteria (MW 392.53, logP 3.565, tPSA 66 Ų, rotatable bonds 6) and presents synthetic tractability via the acetamide linkage for rapid analog generation [2].

Quote Request

Request a Quote for N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.